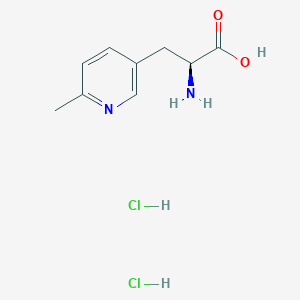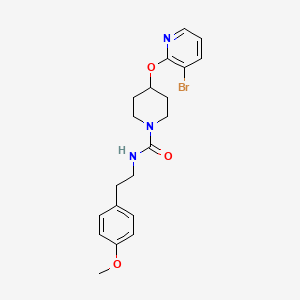![molecular formula C21H23N5O6 B2481424 N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775485-07-8](/img/structure/B2481424.png)
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The exploration of complex organic compounds, including pyrimidine and pyridine derivatives, has significant implications in pharmaceuticals and materials science. The synthesis and analysis of such compounds are critical for understanding their potential applications and interactions.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including the use of key intermediates and specific catalysts to achieve desired structural features. For example, Al-Sanea et al. (2020) discussed the synthesis of certain acetamide derivatives with potential anticancer activity, highlighting the complexity and precision required in organic synthesis【Al-Sanea et al., 2020】(https://consensus.app/papers/design-synthesis-vitro-cytotoxic-activity-certain-alsanea/fe1847be1dde55a59050170d0b22f86e/?utm_source=chatgpt).
Molecular Structure Analysis
The determination of molecular structure is essential for understanding the chemical behavior of compounds. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. Kanno et al. (1991) provided insights into the molecular structure of pyrimidin-4-one derivatives, showcasing the importance of structural analysis in chemistry【Kanno et al., 1991】(https://consensus.app/papers/reagent-ethyl-kanno/29ab9fea4ae5544a8c5196395d7ba253/?utm_source=chatgpt).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like the one are influenced by their functional groups and molecular structure. Research by Taylor and Patel (1992) on pyrazolo[3,4-d]pyrimidine analogues demonstrates the variety of chemical reactions these compounds can undergo, including C-C coupling and reductive alkylation, to achieve different biological activities【Taylor & Patel, 1992】(https://consensus.app/papers/synthesis-pyrazolo-34pyrimidine-analogues-n422amino4-taylor/0c8fa24c96455b8fbcd10addcb094e77/?utm_source=chatgpt).
科学的研究の応用
Anticancer Activity
Compounds structurally related to N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide have shown potential in cancer research. For example, Al-Sanea et al. (2020) synthesized compounds using a similar pyrimidine ring and tested them against various cancer cell lines. One compound demonstrated significant cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020).
Antimicrobial Activity
Another research domain is the antimicrobial properties of related compounds. Bondock et al. (2008) synthesized new heterocycles incorporating pyrazolopyridine moiety and tested them for antimicrobial activity. Their findings suggest that certain derivatives demonstrate substantial antimicrobial properties (Bondock et al., 2008).
Synthesis and Characterization
Research also focuses on the synthesis and characterization of related compounds. Tolkunov et al. (2013) explored the acylation of pyrimidine derivatives, producing compounds with potential biological activity. Their study adds to the understanding of the chemical properties and synthesis pathways of these compounds (Tolkunov et al., 2013).
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-15-6-4-5-9-25(15)21(29)26(20(18)28)11-17(27)23-14-10-13(30-2)7-8-16(14)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQSWWXBJROPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

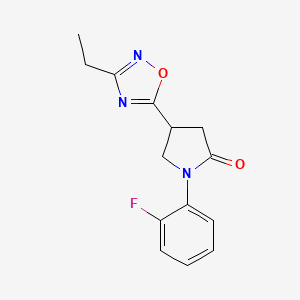
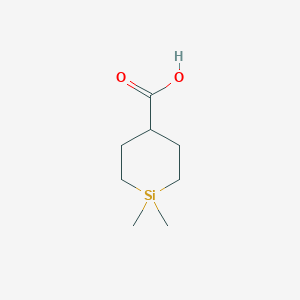
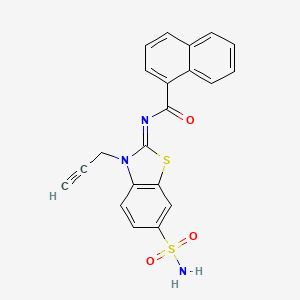

![5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2481347.png)
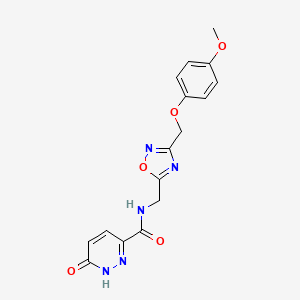
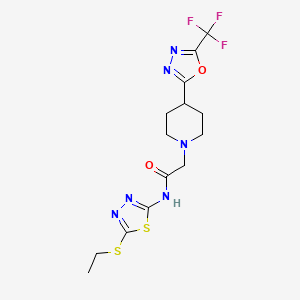
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)
![(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylethenamine](/img/structure/B2481355.png)
![Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate](/img/structure/B2481356.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2481358.png)
![1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2481359.png)
